molecular formula C12H20FN B2945516 1-(3-Fluoro-1-adamantyl)ethanamine CAS No. 2248308-18-9

1-(3-Fluoro-1-adamantyl)ethanamine

Cat. No. B2945516
CAS RN: 2248308-18-9
M. Wt: 197.297
InChI Key: CMKAZSVBLPTEMY-UHFFFAOYSA-N
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Description

1-(3-Fluoro-1-adamantyl)ethanamine, also known as 1-FAE, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of adamantylamines, which are known for their unique chemical and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-1-adamantyl)ethanamine involves its interaction with the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the release of dopamine. 1-(3-Fluoro-1-adamantyl)ethanamine inhibits the reuptake of dopamine by binding to DAT, leading to an increase in dopamine release. This property makes it a potential candidate for the treatment of neuropsychiatric disorders such as ADHD.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Fluoro-1-adamantyl)ethanamine has various biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which is responsible for the regulation of movement and reward. 1-(3-Fluoro-1-adamantyl)ethanamine has also been found to increase the release of norepinephrine and serotonin, which are neurotransmitters that regulate mood and arousal.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-Fluoro-1-adamantyl)ethanamine is its unique chemical structure, which makes it a potential candidate for the development of novel drugs for the treatment of neuropsychiatric disorders. However, one of the limitations of 1-(3-Fluoro-1-adamantyl)ethanamine is its limited availability, which makes it difficult to conduct large-scale experiments.

Future Directions

There are various future directions for the research on 1-(3-Fluoro-1-adamantyl)ethanamine. One of the potential directions is the development of novel drugs based on the chemical structure of 1-(3-Fluoro-1-adamantyl)ethanamine for the treatment of neuropsychiatric disorders. Another direction is the investigation of the potential applications of 1-(3-Fluoro-1-adamantyl)ethanamine in other scientific research fields such as cancer research and drug discovery.
Conclusion:
In conclusion, 1-(3-Fluoro-1-adamantyl)ethanamine is a novel compound that has gained attention in recent years due to its potential applications in scientific research. Its unique chemical structure and pharmacological properties make it a potential candidate for the development of novel drugs for the treatment of neuropsychiatric disorders. Further research is needed to explore the full potential of 1-(3-Fluoro-1-adamantyl)ethanamine in various scientific research fields.

Synthesis Methods

The synthesis of 1-(3-Fluoro-1-adamantyl)ethanamine involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride, followed by the addition of 3-fluoro-1-propanamine. The resulting product is then reduced using lithium aluminum hydride to obtain 1-(3-Fluoro-1-adamantyl)ethanamine. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(3-Fluoro-1-adamantyl)ethanamine has shown potential applications in various scientific research fields. One of the primary applications is in the field of neuroscience, where it has been found to interact with the dopamine transporter and modulate the release of dopamine. This property makes it a potential candidate for the treatment of various neuropsychiatric disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-(3-fluoro-1-adamantyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKAZSVBLPTEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-1-adamantyl)ethanamine

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